molecular formula C16H20F2N2O B6916210 N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide

Cat. No.: B6916210
M. Wt: 294.34 g/mol
InChI Key: DEZHRRXODDAGQZ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and a benzamide moiety substituted with fluorine and methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-10-8-13(15(18)9-14(10)17)16(21)19-11-4-6-20(7-5-11)12-2-3-12/h8-9,11-12H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZHRRXODDAGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)NC2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

    Substitution with Fluorine and Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Cl₂, Br₂), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as its ability to interact with specific biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes, including its potential as an inhibitor or activator of specific pathways.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methylbenzamide can be compared with other similar compounds, such as:

    N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-chlorobenzamide: This compound has a chlorine atom instead of a methyl group, which may affect its chemical and biological properties.

    N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-ethylbenzamide: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.

    N-(1-cyclopropylpiperidin-4-yl)-2,4-difluoro-5-methoxybenzamide: The methoxy group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that differentiate it from other similar compounds.

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